Azepan-2-one oxime
Overview
Description
Azepan-2-one oxime is a heterocyclic organic compound with the molecular formula C6H12N2O It is a derivative of azepan-2-one, where the oxime group is attached to the nitrogen atom
Mechanism of Action
Target of Action
Azepan-2-one oxime, a derivative of azepines, is a part of a larger family of seven-membered heterocycles . These heterocycles are known to exhibit diverse biological activities and are the structural basis of many biologically active substances . .
Mode of Action
It’s known that oximes, in general, can reactivate the enzyme acetylcholinesterase (ache), which is crucial in nerve function
Biochemical Pathways
Similar lactams such as 3-(acylamino)azepan-2-ones have been discovered as stable chemokine inhibitors and anti-inflammatory agents
Result of Action
Given the potential anti-inflammatory properties of similar compounds , it’s possible that this compound might have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepan-2-one oxime can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like methanol, and the mixture is stirred at room temperature until the formation of the oxime is complete .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Azepan-2-one oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Azepan-2-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Comparison with Similar Compounds
Caprolactam: A similar compound used in the production of nylon.
Azepine: Another seven-membered heterocycle with different functional groups.
Oxazepine: Contains both oxygen and nitrogen in the ring structure.
Uniqueness: Azepan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOHPUOKXMNCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365248 | |
Record name | Azepan-2-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19214-08-5 | |
Record name | Azepan-2-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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